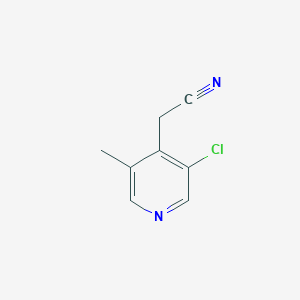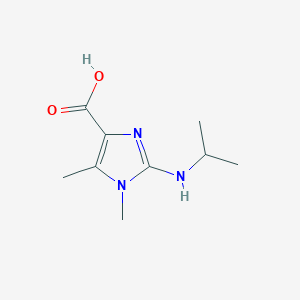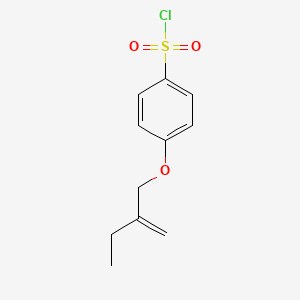
4-(2-Methylenebutoxy)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylenebutoxy)benzenesulfonyl chloride is an organosulfur compound that features a benzenesulfonyl chloride group attached to a 2-methylenebutoxy substituent
Preparation Methods
The synthesis of 4-(2-Methylenebutoxy)benzenesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 2-methylenebutoxy alcohol under suitable conditions. The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
4-(2-Methylenebutoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. Common reagents include amines and alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form sulfone derivatives.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives, depending on the reducing agent used.
Major products formed from these reactions include sulfonamides, sulfonate esters, sulfones, and thiols.
Scientific Research Applications
4-(2-Methylenebutoxy)benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify their chemical properties and reactivity.
Biology: The compound can be used to study enzyme inhibition and protein modification, as sulfonyl chlorides are known to react with amino acid residues in proteins.
Industry: Used in the production of specialty chemicals, such as surfactants and polymers, where the sulfonyl group imparts desirable properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylenebutoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, such as amines and alcohols, to form covalent bonds. In biological systems, the compound can modify proteins by reacting with amino acid residues, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
4-(2-Methylenebutoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share the reactive sulfonyl chloride group, their substituents influence their reactivity and applications:
Benzenesulfonyl chloride: A simpler structure with a phenyl group, commonly used in organic synthesis.
Toluenesulfonyl chloride: Contains a methyl group on the benzene ring, making it a solid at room temperature and easier to handle.
References
Properties
Molecular Formula |
C11H13ClO3S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-(2-methylidenebutoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-3-9(2)8-15-10-4-6-11(7-5-10)16(12,13)14/h4-7H,2-3,8H2,1H3 |
InChI Key |
WYJVFRSSYPZLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)COC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


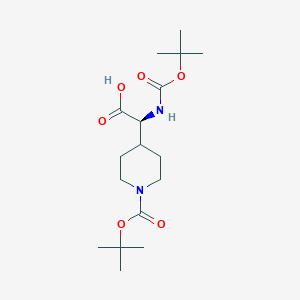
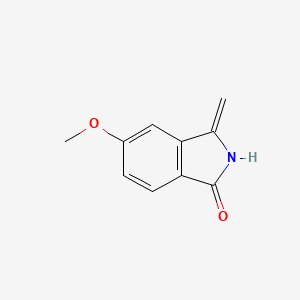
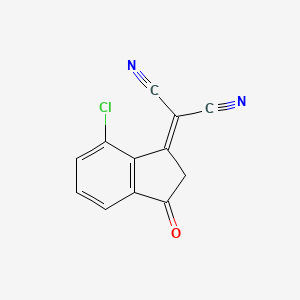

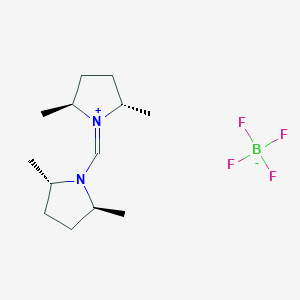

![[ethyl(2-hydroxyethyl)carbamothioyl]sulfanyl N-ethyl-N-(2-hydroxyethyl)carbamodithioate](/img/structure/B12816900.png)
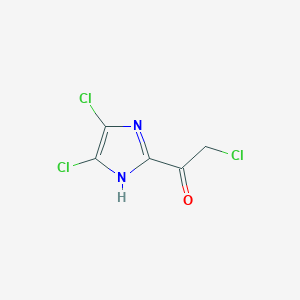
![4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12816913.png)
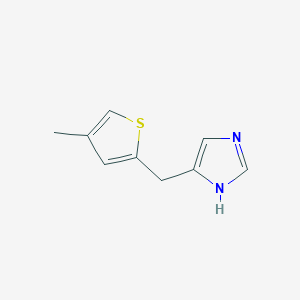
![(R)-N-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12816928.png)
![1,5-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12816929.png)
